molecular formula C10H13NO B11919572 (1-Methylindolin-3-yl)methanol

(1-Methylindolin-3-yl)methanol

Cat. No.: B11919572
M. Wt: 163.22 g/mol
InChI Key: YTRYLAQHCCTMTI-UHFFFAOYSA-N
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Description

(1-Methylindolin-3-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound features a methyl group attached to the nitrogen atom of the indole ring and a hydroxymethyl group at the 3-position. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindolin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with indole, a common heterocyclic compound.

    Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The 3-position of the methylated indole is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of indole are methylated using methyl iodide in industrial reactors.

    Continuous Hydroxymethylation: The hydroxymethylation step is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Methylindolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to (1-Methylindolin-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in chloroform.

Major Products

    Oxidation: (1-Methylindolin-3-yl)formaldehyde.

    Reduction: (1-Methylindolin-3-yl)methane.

    Substitution: (1-Methylindolin-3-yl)methyl chloride.

Scientific Research Applications

(1-Methylindolin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylindolin-3-yl)methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-Methylindole: Lacks the hydroxymethyl group at the 3-position.

    Indole-3-carbinol: Contains a hydroxymethyl group at the 3-position but lacks the methyl group on the nitrogen.

Uniqueness

(1-Methylindolin-3-yl)methanol is unique due to the presence of both a methyl group on the nitrogen and a hydroxymethyl group at the 3-position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-3-yl)methanol

InChI

InChI=1S/C10H13NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3

InChI Key

YTRYLAQHCCTMTI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)CO

Origin of Product

United States

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